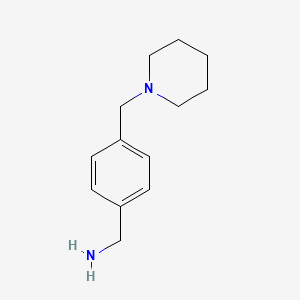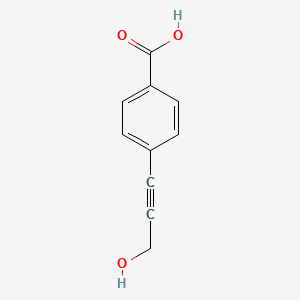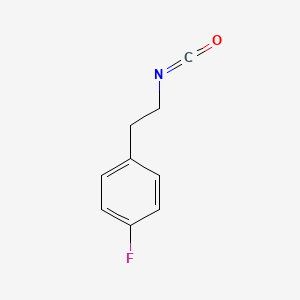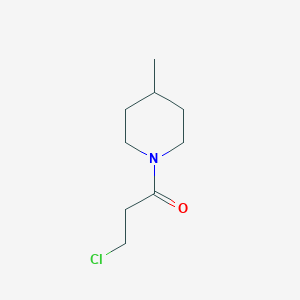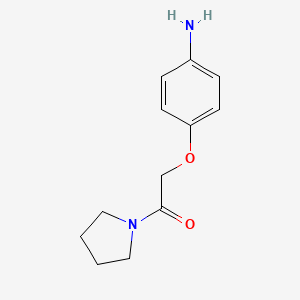
2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the use of diamines and aromatic anhydrides . For example, a new polyimide (PI) containing bipyrimidine units was prepared from a newly synthesized 5,5’-bis[(4-amino)phenoxy]-2,2’-bipyrimidine and 3‚3’‚4‚4’-biphenyltetracarboxylic dianhydride via a two-step method .Molecular Structure Analysis
The molecular structure of related compounds, such as polyimides, has been extensively studied. These studies have shown that the structure of polyimides can be modified by including various functional groups, such as ether, fluorine, amide, ester, ketone, sulfide, sulfone, and alkane groups .Chemical Reactions Analysis
The reaction of related compounds with reactive oxygen species (ROS) has been investigated . For example, the fluorogenic indicator 2-[6-(4’-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) is used widely to detect and measure reactive nitrogen and oxygen species such as peroxynitrite, ONOO-, both in vivo and in vitro .Physical And Chemical Properties Analysis
Polyimides, which are related to the compound , have been found to possess high thermal stability and excellent mechanical properties . They also have a high dielectric constant and low dielectric loss in a wide frequency range .科学的研究の応用
Chemical Synthesis
- Synthesis of Derivatives : The compound has been utilized in the synthesis of various derivatives. Zhang Dan-shen (2009) synthesized 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, involving reactions like condensation with pyrrolidine and reaction with acetone, chloroform, and NaOH (Zhang Dan-shen, 2009).
Pharmaceutical Research
- Histamine H3 Receptor Antagonists : Several studies have explored its derivatives as histamine H3 receptor antagonists. For instance, Pippel et al. (2010) synthesized a hydroxyproline-based H3 receptor antagonist involving strategic employment of La Rosa's lactone and a late-stage Mitsunobu reaction (Pippel et al., 2010). Similarly, Stocking et al. (2010) characterized novel substituted pyrrolidines as high affinity histamine H3 receptor antagonists, with potential as clinical candidates (Stocking et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition : In the field of materials science, Hegazy et al. (2012) evaluated Schiff base derivatives for corrosion inhibition efficiency on carbon steel in hydrochloric acid, demonstrating the utility of these compounds in protecting materials from corrosion (Hegazy et al., 2012).
DNA Interaction Studies
- DNA Interaction and Docking Studies : Kurt et al. (2020) synthesized Schiff base ligands and investigated their DNA binding properties, suggesting their potential as drug candidates (Kurt et al., 2020).
Crystal Structure Analysis
- Hydrogen-Bonding Patterns : Balderson et al. (2007) characterized the hydrogen-bonding patterns in enaminones like this compound, contributing to the understanding of its molecular interactions (Balderson et al., 2007).
Microwave-Assisted Synthesis
- Microwave-Assisted Synthesis : Ankati & Biehl (2010) described the microwave-assisted synthesis of various derivatives, highlighting efficient methods for producing these compounds (Ankati & Biehl, 2010).
Antimicrobial Activity
- Antimicrobial Activity : Bogdanowicz et al. (2013) synthesized novel pyrrolidin derivatives and evaluated their antimicrobial activity against various bacteria, showing the biomedical significance of these compounds (Bogdanowicz et al., 2013).
作用機序
Target of Action
The primary targets of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone are reactive oxygen species (ROS), specifically highly reactive oxygen species (hROS) such as hydroxyl radical (OH) and reactive intermediates of peroxidase .
Mode of Action
This compound interacts with its targets through a deprotection mechanism. The compound itself scarcely fluoresces, but upon reaction with hROS and hypochlorite (OCl), it selectively and dose-dependently affords a strongly fluorescent compound, fluorescein .
Biochemical Pathways
The affected biochemical pathways involve the generation and detection of ROS. The compound is used widely to detect and measure ROS such as peroxynitrite (ONOO-), both in vivo and in vitro . It is also involved in the crosslinking polymerisation with carboxylic acid or carboxylic dianhydride building blocks to synthesise polyimides .
Pharmacokinetics
As a monomer for the preparation of polyimides, it is known to have low methanol permeability, which could impact its bioavailability .
Result of Action
The result of the compound’s action is the generation of a strongly fluorescent compound, fluorescein, upon reaction with hROS and OCl . This fluorescence allows for the detection and measurement of these ROS.
Action Environment
Environmental factors such as the presence of other reactive species and the pH of the environment can influence the compound’s action, efficacy, and stability. For example, the compound’s ability to react with hROS and generate fluorescein can be influenced by the presence of other ROS .
特性
IUPAC Name |
2-(4-aminophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHHLABSLKUOIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415454 |
Source


|
| Record name | 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone | |
CAS RN |
76870-05-8 |
Source


|
| Record name | 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


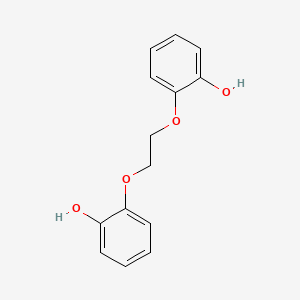

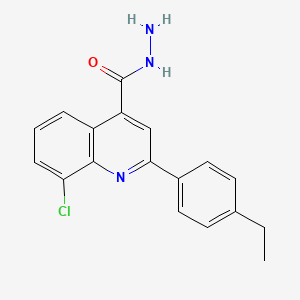
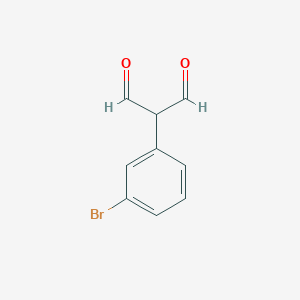
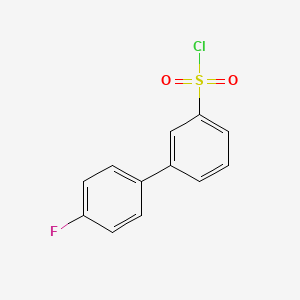


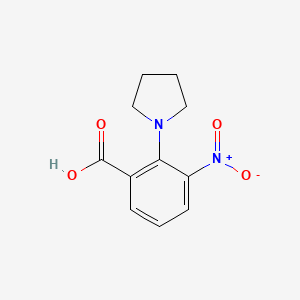
![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)
